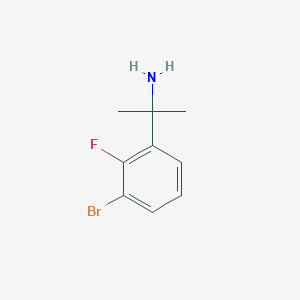

2-(3-Bromo-2-fluorophenyl)propan-2-amine

説明

特性

分子式 |

C9H11BrFN |

|---|---|

分子量 |

232.09 g/mol |

IUPAC名 |

2-(3-bromo-2-fluorophenyl)propan-2-amine |

InChI |

InChI=1S/C9H11BrFN/c1-9(2,12)6-4-3-5-7(10)8(6)11/h3-5H,12H2,1-2H3 |

InChIキー |

ARXJQOLRRUGZIH-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C1=C(C(=CC=C1)Br)F)N |

製品の起源 |

United States |

2-(3-Bromo-2-fluorophenyl)propan-2-amine chemical structure and properties

This technical guide provides a comprehensive analysis of 2-(3-Bromo-2-fluorophenyl)propan-2-amine , a specialized chemical scaffold used in modern drug discovery.

Executive Summary

2-(3-Bromo-2-fluorophenyl)propan-2-amine (CAS: 1314710-05-8 ) is a high-value building block belonging to the class of

The compound features a 3-bromo-2-fluoro substitution pattern on the phenyl ring.[1][2] The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the ortho-fluorine atom modulates the electronic environment and lipophilicity, often improving blood-brain barrier (BBB) permeability in CNS-active agents.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]

Nomenclature & Structure

-

IUPAC Name: 2-(3-Bromo-2-fluorophenyl)propan-2-amine

-

Common Name: 3-Bromo-2-fluoro-

-dimethylbenzylamine -

Molecular Formula:

[1] -

Molecular Weight: 232.09 g/mol [1]

Key Properties Table

| Property | Value | Context |

| CAS Number | 1314710-05-8 | Verified Identifier |

| Appearance | Colorless to pale yellow oil | Free base form |

| Boiling Point | ~240°C (Predicted) | High due to H-bonding |

| LogP (cLogP) | 2.5 – 2.8 | Moderate lipophilicity; suitable for CNS |

| pKa | ~9.8 | Typical for sterically hindered primary amines |

| H-Bond Donors | 2 | Primary amine ( |

| H-Bond Acceptors | 1 | Nitrogen lone pair |

Structural Significance

The gem-dimethyl motif is critical for two reasons:

-

Metabolic Stability: It eliminates benzylic hydrogens, preventing oxidation by cytochrome P450 enzymes and deamination by Monoamine Oxidases (MAO).

-

Steric Shielding: The bulky methyl groups protect the amine from rapid metabolic conjugation, extending the half-life of derived drugs.

Synthetic Protocols

The synthesis of sterically hindered amines requires specific methodologies to avoid elimination side reactions. The most robust industrial route utilizes the Ritter Reaction sequence starting from the benzoate ester.

Retrosynthetic Analysis

The target amine is disconnected to the tertiary alcohol , which is readily accessible from the benzoate ester via Grignard addition. The amine is installed via a Ritter reaction followed by hydrolysis.

Step-by-Step Methodology

Step 1: Grignard Addition (Formation of Tertiary Alcohol)[3]

-

Reagents: Methyl 3-bromo-2-fluorobenzoate (1.0 eq), Methylmagnesium bromide (3.0 M in ether, 2.5 eq), Anhydrous THF.

-

Protocol:

-

Charge a flame-dried flask with methyl 3-bromo-2-fluorobenzoate dissolved in anhydrous THF under Nitrogen.

-

Cool to 0°C.

-

Add MeMgBr dropwise over 30 minutes. The excess is required to convert the ester first to the ketone and then to the alcohol.

-

Allow to warm to room temperature and stir for 2 hours.

-

Quench: Carefully add saturated

solution (exothermic). -

Workup: Extract with Ethyl Acetate, wash with brine, dry over

. -

Product: 2-(3-Bromo-2-fluorophenyl)propan-2-ol.

-

Step 2: Ritter Reaction (Installation of Amine)

-

Reagents: Tertiary alcohol (from Step 1), Acetonitrile (solvent/reactant), Conc. Sulfuric Acid (

), Glacial Acetic Acid. -

Protocol:

-

Dissolve the tertiary alcohol in a mixture of Acetonitrile and Glacial Acetic Acid.

-

Cool to 0°C.

-

Add Conc.

dropwise. The acid generates the stable tertiary benzylic carbocation, which is trapped by acetonitrile to form the nitrilium ion. -

Stir at room temperature overnight.

-

Pour onto ice/water to precipitate the N-acetyl intermediate.

-

Step 3: Hydrolysis

-

Protocol: Reflux the N-acetyl intermediate in 6N HCl for 12–24 hours to cleave the amide bond, yielding the primary amine hydrochloride salt.

Applications in Drug Discovery

This scaffold is particularly valuable in Fragment-Based Drug Design (FBDD) .

The "Bromine Handle" Strategy

The 3-position bromine allows for divergent synthesis. Researchers can maintain the 2-fluoro and gem-dimethyl amine "warhead" while elaborating the core structure via cross-coupling.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems (common in kinase inhibitors).

-

Buchwald-Hartwig: Coupling with amines to generate aniline derivatives.

-

Heck Reaction: Introduction of vinyl groups.

Bioisosterism

The 2-(2-fluorophenyl)propan-2-amine motif is often used as a bioisostere for:

-

Tert-butyl groups: Providing similar steric bulk but with a polar amine handle.

-

Cycloalkyl amines: Mimicking the rigidity of cyclopropyl/cyclobutyl amines but with different vector orientation.

Safety & Handling

-

Hazards: As a halogenated primary amine, it is classified as Corrosive and an Irritant .

-

GHS Classification:

-

H314: Causes severe skin burns and eye damage.[4]

-

H302: Harmful if swallowed.

-

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Amines can absorb

from the air to form carbamates. -

Disposal: Must be disposed of as hazardous organic waste containing halogens.

References

-

ChemSrc. (2025). 2-(3-Bromo-2-fluorophenyl)propan-2-amine - CAS 1314710-05-8. Retrieved from [Link]

-

PubChem. (2025).[4] Compound Summary: 3-Bromo-2-fluorobenzonitrile.[2][5][6] National Library of Medicine. Retrieved from [Link]

Sources

Technical Monograph: 2-(3-Bromo-2-fluorophenyl)propan-2-amine

CAS Number: 1314710-05-8 Document Type: Technical Guide & Synthetic Workflow Target Audience: Medicinal Chemists, Process Development Scientists[1]

Part 1: Executive Summary & Structural Significance[1]

2-(3-Bromo-2-fluorophenyl)propan-2-amine (CAS 1314710-05-8) is a specialized gem-dimethylbenzylamine intermediate critical to the synthesis of Glucosylceramide Synthase (GCS) inhibitors and BACE1 antagonists.[1] Its structural value lies in the gem-dimethyl effect , which restricts conformational freedom, thereby reducing the entropic penalty of binding to protein targets.[1]

Furthermore, the specific substitution pattern—3-bromo, 2-fluoro —serves a dual purpose:

-

Orthogonal Functionalization: The 3-bromo moiety acts as a distinct handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) late in the synthetic sequence, allowing for library diversification.[1]

-

Metabolic Blocking: The 2-fluoro substituent sterically and electronically protects the aromatic ring from oxidative metabolism while modulating the pKa of the adjacent amine.[1]

Chemical Identity Table[1][2]

| Property | Specification |

| CAS Number | 1314710-05-8 |

| IUPAC Name | 2-(3-Bromo-2-fluorophenyl)propan-2-amine |

| Molecular Formula | C |

| Molecular Weight | 232.09 g/mol |

| SMILES | CC(C)(N)c1cccc(Br)c1F |

| InChI Key | Derived from structure |

| Physical State | Colorless to pale yellow oil (free base); White solid (HCl salt) |

| Predicted pKa | ~9.8 (Conjugate acid) |

Part 2: Synthetic Protocols & Causality[1]

The synthesis of sterically hindered

Method A: Cerium-Mediated Double Addition (Preferred for R&D)

This method utilizes the organocerium reagent's high oxophilicity to prevent enolization and promote double addition of methyllithium to the nitrile precursor.[1]

Precursor: 3-Bromo-2-fluorobenzonitrile

Reagents: Anhydrous CeCl

Protocol:

-

Activation: Suspend anhydrous CeCl

(3.0 eq) in dry THF under argon. Sonicate or stir vigorously for 1 hour to ensure activation (breaking the lattice structure increases surface area). -

Reagent Formation: Cool to -78°C. Add MeLi (3.0 eq) dropwise. The formation of the organocerium species (MeCeCl

) is less basic than MeLi, suppressing proton abstraction (enolization). -

Addition: Add 3-Bromo-2-fluorobenzonitrile (1.0 eq) in THF.

-

Warming: Allow the mixture to warm to room temperature (25°C) over 4 hours. The first addition forms the imine; the second forms the amine anion.

-

Quench: Cool to 0°C and quench with saturated NH

Cl/NH

Why this works: Direct addition of Grignards to nitriles often stops at the imine or results in low yields due to steric hindrance.[1] Cerium activates the nitrile nitrogen, facilitating the second nucleophilic attack.

Method B: Ritter Reaction Sequence (Scalable)

This route avoids cryogenic conditions and pyrophoric lithium reagents, making it suitable for kilogram-scale production.[1]

Precursor: 1-(3-Bromo-2-fluorophenyl)ethanone[1]

Protocol:

-

Grignard Addition: React the acetophenone with MeMgBr (1.2 eq) in THF/Toluene at 0°C to yield the tertiary alcohol, 2-(3-bromo-2-fluorophenyl)propan-2-ol .

-

Ritter Reaction: Treat the crude alcohol with Sodium Azide (NaN

) in chloroform in the presence of acidic media (TFA or H -

Reduction: Hydrogenate the azide (H

, Pd/C) or reduce via Staudinger conditions (PPh

Part 3: Visualization of Synthetic Logic[1]

The following diagram illustrates the decision matrix for synthesizing CAS 1314710-05-8, highlighting the divergence based on starting material availability.

Figure 1: Synthetic decision tree comparing Organocerium (Method A) and Ritter (Method B) pathways.

Part 4: Applications in Drug Discovery[1]

Glucosylceramide Synthase (GCS) Inhibition

CAS 1314710-05-8 is a pharmacophore building block for GCS inhibitors used to treat lysosomal storage disorders (e.g., Gaucher disease, Fabry disease).[1] The amine serves as the linker to the core scaffold (often a quinuclidine or substituted heterocycle), while the halogenated phenyl ring occupies a hydrophobic pocket in the enzyme active site.[1]

Mechanism: Inhibition of GCS prevents the accumulation of glucosylceramide (GL-1), the substrate that builds up in lysosomes due to enzymatic deficiency.[1]

Pathway Visualization[1][4]

Figure 2: Mechanism of Action for GCS Inhibitors utilizing the target scaffold.[1]

Part 5: Safety & Handling

As a halogenated benzylamine, this compound presents specific hazards.

-

Corrosivity: The free base is a primary amine and likely corrosive to skin and mucous membranes.[1] Handle in a fume hood.

-

Storage: Store as the hydrochloride salt (more stable) at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent carbonate formation from atmospheric CO

. -

Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intentional derivatization).

References

-

Chemical Source Registry. (2025). Entry for CAS 1314710-05-8.[1] ChemSRC. [Link][1]

- World Intellectual Property Organization. (2012). Glucosylceramide Synthase Inhibitors. WO2012129084A2.

-

Ciganek, E. (1992). Tertiary Amines from Nitriles via Organocerium Reagents. Journal of Organic Chemistry. [Link][1]

Sources

The Pharmacochemical Landscape of 3-Bromo-2-fluorophenyl Isopropylamine Derivatives

An In-Depth Technical Guide on Synthesis, Mechanistic Profiling, and Applications in Targeted Therapeutics

Introduction: Structural Rationale & Pharmacophore Design

In contemporary medicinal chemistry, the precise halogenation of phenylalkylamine scaffolds is a powerful tool for tuning pharmacokinetics, target affinity, and metabolic stability. The 3-bromo-2-fluorophenyl isopropylamine scaffold represents a highly specialized derivative of the classical alpha-methylphenethylamine (amphetamine) backbone.

The strategic placement of halogens on this ring is not arbitrary; it is driven by strict stereoelectronic and steric principles:

-

The 2-Fluoro Substitution (Ortho): Fluorine is highly electronegative but sterically similar to hydrogen. Placing it at the ortho position introduces a strong dipole that dictates the preferred conformation of the isopropylamine side chain. Furthermore, it blocks cytochrome P450-mediated aromatic hydroxylation at the C2 position, significantly enhancing the molecule's metabolic half-life.

-

The 3-Bromo Substitution (Meta): Bromine provides substantial steric bulk and lipophilicity. At the meta position, it acts as a hydrophobic anchor, allowing the molecule to occupy deep, non-polar binding pockets in target proteins (such as the degradation domains of VAV1 or the active sites of Pim kinases)[1][2].

This unique combination makes 3-bromo-2-fluorophenyl isopropylamine an invaluable intermediate for synthesizing complex heterocycles, targeted protein degraders (PROTACs/Molecular Glues), and central nervous system (CNS) therapeutics[1][3].

Synthetic Methodology: The Henry Reaction & Chemoselective Reduction

The synthesis of 3-bromo-2-fluorophenyl isopropylamine requires careful consideration of the carbon-bromine (C-Br) bond, which is susceptible to hydrodehalogenation under harsh reducing conditions. The most reliable, atom-economical route is a two-step process: a Henry (nitroaldol) condensation followed by a chemoselective reduction.

Experimental Protocol: Step-by-Step Synthesis

Phase 1: Henry Condensation (Formation of the Nitropropene) The goal of this step is to form the carbon-carbon bond between the benzaldehyde and nitroethane.

-

Reagent Charging: To a flame-dried 250 mL round-bottom flask, add 3-bromo-2-fluorobenzaldehyde (10.0 g, 49.2 mmol, 1.0 eq) and anhydrous nitroethane (11.1 g, 147.6 mmol, 3.0 eq).

-

Catalyst Addition: Add anhydrous ammonium acetate (1.9 g, 24.6 mmol, 0.5 eq).

-

Causality: Ammonium acetate acts as a bifunctional catalyst. The acetate ion acts as a mild base to generate the nitronate anion from nitroethane, while the ammonium ion provides mild acidity to protonate the alkoxide intermediate, facilitating the subsequent dehydration to the alkene.

-

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 90°C under an inert nitrogen atmosphere for 6–8 hours.

-

Validation & Workup: Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate solvent system. The product will appear as a distinct, bright yellow spot under UV light. Once the starting material is consumed, cool the mixture, remove excess nitroethane in vacuo, and recrystallize the crude residue from boiling ethanol to yield 1-(3-bromo-2-fluorophenyl)-2-nitropropene as bright yellow needles.

Phase 2: Chemoselective Reduction (Formation of the Isopropylamine) The goal is to reduce both the alkene and the nitro group without cleaving the sensitive C-Br bond.

-

Preparation: Dissolve the nitropropene (5.0 g, 19.2 mmol, 1.0 eq) in 100 mL of anhydrous methanol. Cool the solution to 0°C using an ice-water bath.

-

Catalyst Generation: Add Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (0.45 g, 1.9 mmol, 0.1 eq) to the solution.

-

Causality: Using Lithium Aluminum Hydride (LiAlH₄) or Palladium on Carbon (Pd/C) with hydrogen gas will frequently result in the unwanted cleavage of the C-Br bond. Instead, reacting NiCl₂ with Sodium Borohydride (NaBH₄) generates nickel boride (Ni₂B) in situ. Nickel boride is a highly chemoselective catalyst that smoothly reduces nitroalkenes to primary amines while leaving aryl halides completely intact.

-

-

Reduction: Carefully add NaBH₄ (2.9 g, 76.8 mmol, 4.0 eq) in small portions over 30 minutes. Caution: This step is highly exothermic and evolves significant hydrogen gas.

-

Quenching & Purification: Stir the black suspension for 2 hours at room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl (50 mL). Filter the mixture through a pad of Celite to remove the black nickel boride residues.

-

Isolation: Extract the aqueous filtrate with dichloromethane (3 x 50 mL). Dry the combined organic layers over Na₂SO₄ and concentrate. Purify the crude amine via standard acid-base extraction to yield the pure 3-bromo-2-fluorophenyl isopropylamine free base.

Visualization: Synthetic Workflow

Caption: Two-step synthesis of 3-bromo-2-fluorophenyl isopropylamine via Henry condensation and reduction.

Pharmacological Applications & Mechanistic Pathways

While simple halogenated amphetamines act primarily on monoamine transporters (DAT, SERT, NET), the bulky 3-bromo-2-fluoro derivative is predominantly utilized as a structural motif in advanced pharmaceutical development:

A. Targeted Degradation of VAV1 (PROTACs)

Recent pharmaceutical innovations have utilized the 3-bromo-2-fluorophenyl scaffold in the design of targeted protein degraders for the Proto-oncogene VAV1 protein[1]. VAV1 is a critical signal transduction protein in the adaptive immune system. By incorporating this halogenated isopropylamine derivative into a bifunctional degrader molecule, researchers can effectively bridge VAV1 to an E3 ubiquitin ligase. The bromine atom provides the necessary lipophilic contacts to anchor the degrader into the target's binding pocket, leading to polyubiquitination and subsequent destruction of VAV1 by the 26S proteasome. This mechanism is highly beneficial for treating severe autoimmune and inflammatory disorders[1].

B. Orexin Receptor Agonism

The scaffold has also been integrated into complex heterocyclic compounds designed as Orexin receptor agonists[3][4]. Orexin is a neuropeptide that regulates wakefulness and arousal. Derivatives synthesized from 3-bromo-2-fluorophenyl precursors have shown efficacy in binding to these receptors, offering potential therapeutic pathways for sleep disorders such as narcolepsy[3][4].

C. Pim Kinase Inhibition

In oncology, pyrazol-4-yl-heterocyclyl-carboxamide compounds containing the 3-bromo-2-fluorophenyl moiety have been developed as inhibitors of Pim kinases (Pim-1, Pim-2, Pim-3)[2]. These kinases are often overexpressed in lymphomas and solid tumors. The specific geometry forced by the ortho-fluoro and meta-bromo substitutions allows these inhibitors to slot perfectly into the ATP-binding cleft of the kinase, disrupting cancer cell survival pathways[2].

Visualization: VAV1 Targeted Degradation Pathway

Caption: Mechanism of VAV1 degradation utilizing a 3-bromo-2-fluorophenyl-based bifunctional degrader.

Quantitative Data: Physicochemical Profiling

The addition of heavy halogens significantly alters the physicochemical properties of the isopropylamine backbone. The table below summarizes the shift in molecular weight, lipophilicity (cLogP), and topological polar surface area (TPSA) compared to unhalogenated and mono-halogenated baselines. These properties are critical for predicting Blood-Brain Barrier (BBB) permeability and oral bioavailability.

| Compound | Molecular Weight ( g/mol ) | cLogP (Estimated) | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |

| Amphetamine (Baseline) | 135.21 | 1.76 | 26.02 | 1 | 1 |

| 2-Fluoroamphetamine | 153.20 | 1.91 | 26.02 | 1 | 1 |

| 3-Bromo-2-fluorophenyl isopropylamine | 232.10 | 2.65 | 26.02 | 1 | 1 |

Data Interpretation: The introduction of the bromine atom increases the cLogP by nearly a full log unit compared to standard amphetamine. This elevated lipophilicity enhances cellular membrane penetration, which is a strict requirement for intracellular targets like VAV1 and Pim kinases.

References

- Targeted degradation of vav1 - Google Patents Source: WO2024151547A1 URL

- Heterocyclic compound - Google Patents Source: US20230042358A1 URL

- W O 2022/233872 Al - Googleapis.

- PYRAZOL-4-YL-HETEROCYCLYL-CARBOXAMIDE COMPOUNDS AND METHODS OF USE - European Patent Office Source: EP2485728A2 URL

- 3-Bromo-2,4-difluorobenzaldehyde | 1326714-93-5 | Benchchem Source: Benchchem URL

Sources

- 1. WO2024151547A1 - Targeted degradation of vav1 - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US20230042358A1 - Heterocyclic compound - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Gem-dimethyl benzylamine building blocks for medicinal chemistry

An In-depth Technical Guide to Gem-dimethyl Benzylamine Building Blocks in Medicinal Chemistry

Abstract

The strategic incorporation of the gem-dimethyl group on benzylic amines has emerged as a powerful tactic in modern medicinal chemistry for optimizing drug candidates' pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth exploration of gem-dimethyl benzylamine building blocks, from their fundamental impact on molecular conformation and metabolic stability to their practical synthesis and application in drug discovery. We will delve into the mechanistic underpinnings of the "Thorpe-Ingold effect," showcase key synthetic methodologies, and analyze case studies of successful drug candidates that leverage this versatile scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of gem-dimethyl benzylamine building blocks in their own research endeavors.

The Strategic Advantage of the Gem-Dimethyl Group

The introduction of a gem-dimethyl group on a carbon atom adjacent to a reaction center or a biologically active pharmacophore can have profound effects on a molecule's properties. This phenomenon, often referred to as the Thorpe-Ingold effect, has been a cornerstone of physical organic chemistry and has found significant application in medicinal chemistry.

Conformational Rigidity and Entropy

The presence of two methyl groups on the same carbon atom restricts the rotational freedom of adjacent bonds. This steric hindrance "locks" the molecule into a more defined conformation, which can be advantageous for several reasons:

-

Pre-organization for Binding: By reducing the number of accessible conformations, the molecule is pre-organized into a shape that is more complementary to its biological target. This can lead to a significant increase in binding affinity, as less entropic penalty is paid upon binding.

-

Enhanced Selectivity: A more rigid conformation can lead to improved selectivity for the desired target over off-targets, as the molecule is less likely to adopt conformations that fit into the binding sites of other proteins.

Metabolic Stability

A primary driver for the use of gem-dimethyl groups in drug design is the enhancement of metabolic stability. The benzylic position is often susceptible to oxidation by cytochrome P450 enzymes, leading to rapid metabolism and clearance of the drug. The gem-dimethyl group provides steric shielding to the benzylic proton, hindering its abstraction by metabolic enzymes and thereby increasing the drug's half-life.

Synthetic Strategies for Gem-Dimethyl Benzylamine Building Blocks

The efficient synthesis of gem-dimethyl benzylamine building blocks is crucial for their widespread application in drug discovery programs. Several robust methods have been developed, each with its own advantages and limitations.

Reductive Amination of Gem-Dimethylated Aldehydes and Ketones

One of the most straightforward and widely used methods is the reductive amination of a corresponding aldehyde or ketone bearing the gem-dimethyl group.

Experimental Protocol:

-

Dissolution: Dissolve the gem-dimethylated aldehyde or ketone (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable solvent such as methanol, dichloromethane, or 1,2-dichloroethane.

-

Imine Formation: Add a dehydrating agent, such as sodium sulfate or molecular sieves, or perform the reaction under conditions that allow for the azeotropic removal of water. Stir the mixture at room temperature for 1-4 hours to facilitate imine formation.

-

Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers over a suitable drying agent, concentrate in vacuo, and purify the crude product by column chromatography.

The Physicochemical Paradigm of Fluorinated Phenylpropan-2-amines: A Technical Whitepaper

Executive Summary

As a Senior Application Scientist navigating the complexities of drug design and forensic toxicology, I approach the characterization of fluorinated phenylpropan-2-amines not merely as a cataloging of traits, but as a study of molecular causality. The substitution of a hydrogen atom with a fluorine atom on the phenethylamine scaffold represents a precise physicochemical perturbation. This whitepaper deconstructs how this single atomic substitution dictates the basicity, lipophilicity, and metabolic stability of compounds such as 4-fluoroamphetamine (4-FA) and fenfluramine, and establishes self-validating analytical workflows for their characterization.

The Causality of Fluorination: Physicochemical Alterations

To understand the behavior of fluorinated amphetamines in biological systems, we must examine the intrinsic properties of the carbon-fluorine (C-F) bond. Fluorine is the most electronegative element, yet it is relatively small—acting as a bioisostere to hydrogen while fundamentally altering the molecule's electron distribution.

Inductive Effects and Amine Basicity (pKa)

The basicity of the terminal amine in phenylpropan-2-amines is governed by the availability of its nitrogen lone pair. When a fluorine atom is introduced to the phenyl ring, its high electronegativity exerts a strong inductive electron-withdrawing effect (-I effect). Although the fluorine is separated from the amine by an ethyl chain, this inductive pull slightly reduces the electron density at the nitrogen atom. Consequently, the pKa of fluorinated derivatives like 4-FA (~9.8) is subtly lower than that of unsubstituted amphetamine (9.9).

Lipophilicity (LogP) and Membrane Permeability

Despite its electronegativity, fluorine is highly lipophilic due to its low polarizability. The addition of fluorine increases the partition coefficient (LogP) of the molecule. For instance, while amphetamine has a LogP of approximately 1.85, 4-FA exhibits an increased LogP of 1.9. In highly substituted derivatives like fenfluramine (which features a trifluoromethyl group and an N-ethyl substitution), the LogP surges to 3.36. This engineered lipophilicity is the direct causal agent for enhanced blood-brain barrier (BBB) permeation, dictating the rapid onset of central nervous system activity.

Metabolic Resistance

The C-F bond possesses an exceptionally high bond dissociation energy (~116 kcal/mol). By occupying the para or meta positions on the phenyl ring, fluorine effectively blocks cytochrome P450-mediated aromatic ring hydroxylation, shifting the metabolic burden to alternative pathways (such as N-dealkylation) and extending the compound's biological half-life.

Logical relationship between fluorine substitution and resulting physicochemical/ADME properties.

Quantitative Data Summary

The following table synthesizes the core physical properties of key fluorinated phenylpropan-2-amines compared to the parent amphetamine scaffold.

| Compound | Molecular Weight ( g/mol ) | pKa | LogP | Boiling Point (°C) |

| Amphetamine | 135.21 | 9.90 | 1.85 | 200–203 |

| 3-Fluoroamphetamine (3-FA) | 153.20 | 10.0 | 1.90 | 208.2 |

| 4-Fluoroamphetamine (4-FA) | 153.20 | ~9.80 | 1.90 | ~205 |

| Fenfluramine | 231.26 | 9.92 | 3.36 | 108–112 |

(Data aggregated from and)

Experimental Protocols: Self-Validating Systems

A protocol is only as reliable as its internal logic. The methodologies below are designed not as rote steps, but as self-validating systems where the chemistry dictates the workflow.

Protocol 1: Determination of LogP via Shake-Flask LC-MS/MS

Because fluorinated amphetamines lack strong UV chromophores, traditional UV-Vis quantification is prone to baseline interference. We utilize LC-MS/MS for high-specificity phase quantification.

-

Step 1: Phase Saturation. Equilibrate 1-octanol and pH 7.4 phosphate-buffered saline (PBS) by stirring for 24 hours to ensure mutual saturation. Causality: Failure to pre-saturate phases leads to volume shifts during the assay, artificially skewing the partition ratio.

-

Step 2: Analyte Introduction. Spike the fluorinated amine (10 µg/mL) into the aqueous phase.

-

Step 3: Partitioning. Add an equal volume of the saturated octanol phase. Shake at 25°C for 60 minutes, followed by centrifugation at 3000 x g for 15 minutes to resolve micro-emulsions.

-

Step 4: LC-MS/MS Quantification. Sample both phases and quantify using Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode.

-

Self-Validating Control: Incorporate a reference standard (e.g., propranolol, known LogP = 3.48) into the same batch. If the calculated LogP of the reference deviates by >0.1 units from the literature, the batch is automatically rejected. This proves the phase-separation integrity of the specific run.

Protocol 2: Bioanalytical Extraction (SPE) and Quantification

To quantify these basic amines in complex biological matrices (e.g., plasma), we exploit their pKa using Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction.

-

Step 1: Internal Standard Spiking. Spike raw plasma with an isotopically labeled internal standard (e.g., Fenfluramine-d5). Causality: The IS shares identical physicochemical properties with the analyte. Any physical losses during extraction or matrix-induced ion suppression in the MS are proportionally mirrored in the IS, rendering the Analyte/IS area ratio mathematically immune to systemic errors.

-

Step 2: Protein Precipitation. Add 3 volumes of cold acetonitrile (4°C). Centrifuge to remove denatured proteins.

-

Step 3: SPE Loading. Dilute the supernatant with 2% formic acid (pH ~2.5) and load onto an MCX cartridge. Causality: At pH 2.5, the amine (pKa ~9.8) is >99% protonated, ensuring strong ionic binding to the sulfonic acid groups of the stationary phase.

-

Step 4: Orthogonal Washing. Wash with 100% methanol. Causality: The organic wash strips away neutral lipids and phospholipids, while the positively charged analyte remains ionically locked to the sorbent.

-

Step 5: Elution. Elute with 5% ammonium hydroxide in methanol. Causality: The high pH neutralizes the amine, breaking the ionic bond and releasing the ultra-clean analyte into the organic eluate for LC-MS/MS analysis.

Step-by-step bioanalytical workflow for LC-MS/MS quantification of fluorinated amphetamines.

Conclusion

The physical properties of fluorinated phenylpropan-2-amines are not isolated data points; they are an interconnected network of chemical causality. The inductive force of the fluorine atom modulates the amine's pKa, while its lipophilicity drives LogP and BBB permeation. By understanding these fundamental properties, researchers can design robust, self-validating analytical protocols that leverage the molecule's intrinsic chemistry, ensuring absolute trustworthiness in pharmacokinetic and toxicological data.

References

-

Title: (+-)-p-Fluoroamphetamine | C9H12FN | CID 9986 Source: PubChem, National Institutes of Health URL: [Link][1]

-

Title: Fenfluramine | C12H16F3N | CID 3337 Source: PubChem, National Institutes of Health URL: [Link][2]

-

Title: Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors Source: Molecules (MDPI) URL: [Link][3]

Sources

- 1. (+-)-p-Fluoroamphetamine | C9H12FN | CID 9986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors [mdpi.com]

- 4. 3-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

SMILES and InChIKey for 2-(3-Bromo-2-fluorophenyl)propan-2-amine

An In-depth Technical Guide to 2-(3-Bromo-2-fluorophenyl)propan-2-amine: Structure, Synthesis, and Significance in Medicinal Chemistry

Authored by: A Senior Application Scientist

Foreword: The Strategic Role of Halogenated Scaffolds in Modern Drug Discovery

In the landscape of contemporary drug development, the strategic incorporation of halogens, particularly fluorine and bromine, into molecular scaffolds is a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by these elements—such as altered lipophilicity, metabolic stability, and binding affinities—are instrumental in optimizing pharmacokinetic and pharmacodynamic profiles. This guide focuses on a specific, yet highly relevant molecule: 2-(3-Bromo-2-fluorophenyl)propan-2-amine. While this compound may not be extensively cataloged in public databases, its structural motifs are emblematic of a class of compounds with significant potential in the exploration of new therapeutic agents. This document serves as a comprehensive technical resource for researchers, providing not only the fundamental chemical identifiers but also a detailed, field-proven perspective on its synthesis and potential applications.

Core Molecular Identifiers and Physicochemical Properties

The precise identification of a chemical entity is paramount for reproducibility in research and development. Below are the key identifiers for 2-(3-Bromo-2-fluorophenyl)propan-2-amine, derived from its chemical structure.

-

SMILES (Simplified Molecular-Input Line-Entry System): CC(C)(N)C1=C(F)C(=CC=C1)Br

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrFN | (Calculated) |

| Molecular Weight | 232.1 g/mol | (Calculated) |

| XLogP3 | 2.8 | (Predicted) |

| Hydrogen Bond Donor Count | 1 | (Calculated) |

| Hydrogen Bond Acceptor Count | 2 | (Calculated) |

| Rotatable Bond Count | 1 | (Calculated) |

These predicted properties suggest a compound with moderate lipophilicity, making it a candidate for oral bioavailability, as it may possess sufficient solubility and membrane permeability.

Structural Representation

The 2D structure of 2-(3-Bromo-2-fluorophenyl)propan-2-amine is depicted below.

Rational Bioisosteric Design for Sterically Hindered Phenethylamines: A Technical Guide on 2-(3-Bromo-2-fluorophenyl)propan-2-amine

Executive Summary

The molecule 2-(3-Bromo-2-fluorophenyl)propan-2-amine is a highly functionalized, sterically hindered phenethylamine derivative. Featuring an alpha,alpha-dimethylamine moiety and an ortho-fluoro, meta-bromo substituted phenyl ring, this structural motif serves as a critical pharmacophore in the development of CNS-penetrant therapeutics and metabolic enzyme inhibitors. Notably, structurally analogous frameworks are central to the design of Glucosylceramide Synthase (GCS) inhibitors, such as the clinical-stage drug Venglustat[1].

This whitepaper provides an in-depth technical analysis of the causality behind its structural features and outlines field-proven bioisosteric replacement strategies to optimize its pharmacokinetic (PK) and pharmacodynamic (PD) profile.

Pharmacophore Deconstruction & Causality

To rationally design bioisosteres, we must first deconstruct the parent molecule and understand the chemical causality behind each functional group.

-

The alpha,alpha-Dimethylamine (Propan-2-amine) Group: The gem-dimethyl substitution at the alpha carbon creates severe steric hindrance around the primary amine. Causality: This steric bulk physically prevents the amine from docking into the catalytic pocket of Monoamine Oxidase (MAO), effectively shutting down MAO-mediated oxidative deamination. However, this comes at a steep cost: the two methyl groups significantly increase the molecule's lipophilicity (

), which can drive non-specific binding, hERG channel liability, and poor aqueous solubility. -

The ortho-Fluoro Substituent: Fluorine at the 2-position exerts a powerful inductive electron-withdrawing effect (-I effect). Causality: This inductive pull propagates through the benzylic carbon, slightly lowering the

of the adjacent amine. A lower -

The meta-Bromo Substituent: Bromine is a heavy, highly lipophilic halogen. Causality: It acts as a strong hydrophobic anchor and a potential halogen-bond donor within target binding pockets. However, heavy halogens often represent metabolic liabilities or toxicophores if displaced by glutathione (GSH) in the liver.

Rational Bioisosteric Replacement Strategies

To optimize the parent molecule into a viable clinical candidate, we apply targeted bioisosteric replacements across three distinct structural zones.

Zone 1: Amine Modification (Mitigating Lipophilicity)

To resolve the lipophilicity issues caused by the gem-dimethyl group while preserving MAO resistance, we utilize Oxetane-3-amine as a bioisostere. According to foundational research by [2], the oxetane ring acts as a highly effective carbonyl and gem-dimethyl bioisostere. The inclusion of the oxygen atom introduces a strong hydrogen-bond acceptor, which drastically reduces

Alternatively, replacing the gem-dimethyl group with a cyclopropan-1-amine increases the structural rigidity of the molecule, altering the exit vector of the amine to probe alternative receptor-binding trajectories[3].

Zone 2 & 3: Halogen Swaps and Scaffold Hopping

To eliminate the metabolic liability of the bromine atom, a Trifluoromethyl (

Quantitative Physicochemical Profiling

The following table summarizes the theoretical physicochemical shifts achieved through our rational bioisosteric design:

| Compound Variant | Structural Modification | Est. | Est. | Primary Pharmacological Advantage |

| Parent | None (gem-dimethyl) | 2.8 | 9.2 | Baseline steric shielding against MAO. |

| Oxetane Analog | gem-dimethyl | 1.5 | 8.5 | Enhanced aqueous solubility; reduced hERG liability. |

| Cyclopropyl Analog | gem-dimethyl | 2.6 | 8.8 | Increased rigidity; altered receptor binding trajectory. |

| Trifluoromethyl | 3-Bromo | 3.1 | 9.1 | Elimination of heavy halogen; blocks metabolic soft spots. |

| Thiazole Scaffold | Phenyl | 2.2 | 8.9 | Reduced aromatic lipophilicity; novel H-bonding network. |

Experimental Workflows & Self-Validating Protocols

Protocol 1: Synthesis of the Cyclopropyl Bioisostere (Kulinkovich-Szymoniak Reaction)

Objective: Convert 3-bromo-2-fluorobenzonitrile to 1-(3-bromo-2-fluorophenyl)cyclopropan-1-amine. Causality: Titanium(IV) isopropoxide reacts with ethylmagnesium bromide to generate a reactive titanacyclopropane intermediate. This species acts as a 1,2-dianion equivalent, undergoing nucleophilic attack on the nitrile carbon to form a metallacyclopentamine, which is subsequently hydrolyzed to the primary cyclopropylamine[3].

-

Preparation: In a flame-dried Schlenk flask under argon, dissolve 3-bromo-2-fluorobenzonitrile (1.0 eq) and

(1.1 eq) in anhydrous THF (0.2 M). Causality: Strict anhydrous conditions are critical as the titanacyclopropane intermediate is highly moisture-sensitive. -

Reagent Addition: Cool the mixture to -70 °C. Add ethylmagnesium bromide (3.0 M in ether, 2.2 eq) dropwise over 30 minutes. Causality: Slow addition at cryogenic temperatures prevents the premature decomposition of the titanium complex and suppresses the formation of tertiary carbinamine by-products[4].

-

Cyclopropanation: Allow the reaction to warm to 20 °C and stir for 12 hours. The solution will transition from yellow to dark brown.

-

Quenching & Hydrolysis: Quench the reaction by adding 10% aqueous NaOH. Causality: The NaOH forces the precipitation of titanium dioxide (

), breaking the strong titanium-amine coordination complex and releasing the free amine into the organic layer. -

Validation & Quality Control: Analyze the crude product via

NMR. The disappearance of the nitrile carbon (~115 ppm in

Protocol 2: Microsomal Stability Validation Assay

Objective: Quantify the metabolic clearance rate of the oxetane bioisostere versus the parent compound. Causality: Human Liver Microsomes (HLMs) contain the full complement of Cytochrome P450 enzymes. By incubating the compounds with HLMs and an NADPH regenerating system, we simulate first-pass hepatic metabolism.

-

Incubation Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Add HLMs to a final protein concentration of 0.5 mg/mL and the test compound to a final concentration of 1 µM. Causality: A low compound concentration (1 µM) ensures linear Michaelis-Menten kinetics, avoiding enzyme saturation.

-

Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (

, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). -

Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting metabolism, and precipitates proteins for clean LC-MS/MS injection.

-

Validation & Quality Control: Run Verapamil concurrently as a high-clearance positive control and Warfarin as a low-clearance negative control. Self-Validating Metric: If Verapamil's half-life exceeds 15 minutes, the HLM batch is compromised (loss of enzymatic activity) and the assay data must be rejected.

Pathway & Workflow Visualizations

Figure 1: Glucosylceramide Synthase (GCS) inhibition pathway by Venglustat analogs.

Figure 2: Rational bioisosteric design and validation workflow for lead optimization.

References

-

Title: Venglustat, an orally administered glucosylceramide synthase inhibitor: Assessment over 3 years in adult males with classic Fabry disease in an open-label phase 2 study and its extension study Source: Molecular Genetics and Metabolism (PubMed) URL: [Link]

-

Title: Oxetanes as promising modules in drug discovery Source: Angewandte Chemie International Edition (PubMed) URL: [Link]

-

Title: Metal-Catalyzed Cyclopropanation (Kulinkovich-Szymoniak Reaction) Source: Thieme E-Books URL: [Link]

Sources

- 1. Venglustat, an orally administered glucosylceramide synthase inhibitor: Assessment over 3 years in adult males with classic Fabry disease in an open-label phase 2 study and its extension study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxetanes as promising modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Books [thieme-connect.de]

- 4. Cyclopropylbenzene | 873-49-4 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Metabolic Stability of 3-Bromo-2-Fluoro Aromatic Amines

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, understanding a compound's metabolic stability is paramount.[1] This property, which describes the susceptibility of a chemical entity to biotransformation by the body's enzymatic machinery, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for toxicity.[1] Aromatic amines, a common scaffold in medicinal chemistry, are particularly subject to extensive metabolism. The introduction of halogen atoms, such as bromine and fluorine, is a widely employed strategy to modulate these metabolic pathways, often with the goal of enhancing stability and improving drug-like properties.[2][3] This guide provides a detailed exploration of the metabolic stability of a specific subclass: 3-bromo-2-fluoro aromatic amines, offering insights into their biotransformation, methods for their evaluation, and the underlying chemical principles that govern their metabolic fate.

The strategic placement of a fluorine atom can significantly alter a molecule's physicochemical properties, often leading to increased metabolic stability by blocking sites of oxidation.[2][4][5] Bromine, while also influencing lipophilicity and binding interactions, presents a different metabolic profile.[2] The unique 3-bromo-2-fluoro substitution pattern thus creates a fascinating case study in the interplay of electronic and steric effects on drug metabolism.

Pillar 1: Predicted Metabolic Pathways of 3-Bromo-2-Fluoro Aromatic Amines

The metabolism of 3-bromo-2-fluoro aromatic amines is anticipated to proceed through a series of Phase I and Phase II reactions, primarily occurring in the liver. The dominant enzymatic players in these transformations are the Cytochrome P450 (CYP) superfamily for Phase I oxidative reactions and UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) for Phase II conjugation reactions.[1][6][7]

Phase I Metabolism: The Oxidative Arena

The initial and often rate-limiting step in the clearance of these compounds is Phase I metabolism, driven by CYP enzymes.[6] For 3-bromo-2-fluoro aromatic amines, several oxidative pathways are plausible:

-

Aromatic Hydroxylation: The aromatic ring is susceptible to hydroxylation, a common metabolic route for anilines.[8] The position of hydroxylation will be influenced by the directing effects of the amine, fluorine, and bromine substituents. The para-position to the amine is often favored, but the presence of the bromine atom at the 3-position and the fluorine at the 2-position will sterically and electronically modulate this.

-

N-Oxidation: The primary amine group can be oxidized to form hydroxylamines and nitroso derivatives. This is a critical pathway as N-oxidized metabolites of aromatic amines are often associated with the formation of reactive species that can lead to toxicity.[9]

-

Dehalogenation: While the carbon-fluorine bond is generally strong and resistant to cleavage, the carbon-bromine bond is more labile.[10] Oxidative dehalogenation, catalyzed by CYPs, can occur, leading to the formation of phenolic metabolites.[11] Studies on fluorinated anilines have shown that dehalogenation can proceed through the formation of reactive quinoneimine intermediates.[12]

The interplay of these pathways is depicted in the following logical diagram:

Caption: Predicted Phase I metabolic pathways for 3-bromo-2-fluoro aromatic amines.

Phase II Metabolism: The Conjugation and Detoxification Route

Following Phase I oxidation, or in some cases acting directly on the parent compound, Phase II enzymes facilitate the conjugation of polar moieties, increasing water solubility and promoting excretion.[1]

-

N-Glucuronidation: The primary amine group is a substrate for UGT enzymes, leading to the formation of N-glucuronides. This is a major detoxification pathway for aromatic amines.[13][14]

-

O-Glucuronidation: The hydroxylated metabolites formed during Phase I can undergo O-glucuronidation, where a glucuronic acid moiety is attached to the hydroxyl group.[7][15]

-

N-Acetylation: While not as prominent as glucuronidation for all aromatic amines, N-acetylation by N-acetyltransferases (NATs) can occur, particularly under aerobic conditions.[16]

-

Sulfation: Hydroxylated metabolites can also be conjugated with a sulfonate group by SULTs, forming sulfate esters.

These conjugation reactions are generally considered detoxification pathways, converting potentially reactive metabolites into more stable, excretable forms.

Pillar 2: Experimental Assessment of Metabolic Stability

To empirically determine the metabolic stability of 3-bromo-2-fluoro aromatic amines, a series of well-established in vitro assays are employed. These assays provide quantitative data on the rate of metabolism, which is crucial for predicting in vivo pharmacokinetics.[17]

Key In Vitro Methodologies

The two most common systems for evaluating hepatic metabolism are liver microsomes and hepatocytes.[18]

-

Liver Microsomal Stability Assay: This is a high-throughput screening method that utilizes the microsomal fraction of homogenized liver cells.[19] This fraction is enriched in CYP enzymes and is used to assess Phase I metabolic stability.[18]

-

Hepatocyte Stability Assay: This assay uses intact liver cells, providing a more comprehensive picture of metabolism as it includes both Phase I and Phase II enzymatic activities, as well as cellular uptake and transport processes.[17][18]

The general workflow for these assays is illustrated below:

Caption: General experimental workflow for in vitro metabolic stability assays.

Detailed Step-by-Step Protocol: Liver Microsomal Stability Assay

This protocol provides a self-validating system for assessing the Phase I metabolic stability of a 3-bromo-2-fluoro aromatic amine.

1. Reagent Preparation:

- Test Compound Stock Solution: Prepare a 10 mM stock solution of the 3-bromo-2-fluoro aromatic amine in DMSO.

- Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

- NADPH Regenerating System (Optional but Recommended): To ensure sustained CYP activity, a regenerating system can be used. A common system consists of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer. Alternatively, a commercially available NADPH regenerating system can be used.

- Liver Microsomes: Use pooled human liver microsomes (HLM) for clinically relevant data.[19] The protein concentration should be determined using a standard protein assay (e.g., BCA assay).

- Quenching Solution: Acetonitrile containing an internal standard (e.g., a structurally similar but stable compound) for LC-MS/MS analysis.

2. Incubation:

- In a microcentrifuge tube or a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the NADPH regenerating system.

- Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.

- Initiate the reaction by adding the test compound stock solution to achieve a final substrate concentration typically in the range of 1-10 µM. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid enzyme inhibition.

3. Time Course and Quenching:

- At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[19]

- Immediately quench the reaction by adding the aliquot to a larger volume of the cold quenching solution. The 0-minute time point serves as the initial concentration control.

4. Sample Processing and Analysis:

- Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

- Transfer the supernatant to a clean plate or vials for analysis.

- Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[20][21]

5. Data Analysis and Interpretation:

- Plot the natural logarithm of the percentage of the parent compound remaining versus time.

- The slope of the linear portion of this plot represents the elimination rate constant (k).

- Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

- Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) .

Pillar 3: Data Presentation and Interpretation

The quantitative data generated from metabolic stability assays are best summarized in a tabular format for easy comparison and interpretation.

Table 1: Example Metabolic Stability Data for a 3-Bromo-2-Fluoro Aromatic Amine

| Parameter | Value | Units | Interpretation |

| In Vitro Half-life (t½) | 45 | minutes | Indicates moderate metabolic stability. |

| Intrinsic Clearance (CLint) | 15.4 | µL/min/mg protein | Suggests a moderate rate of metabolism by liver microsomes. |

Factors Influencing Metabolic Stability

The observed metabolic stability of a 3-bromo-2-fluoro aromatic amine is a result of a complex interplay of various factors:

-

Chemical Structure: The specific arrangement of the bromo, fluoro, and amino groups on the aromatic ring dictates the molecule's susceptibility to enzymatic attack. The electron-withdrawing nature of the fluorine and bromine atoms can decrease the electron density of the aromatic ring, potentially slowing the rate of oxidative metabolism.

-

Enzyme Interactions: The affinity of the compound for the active site of metabolizing enzymes, particularly CYPs, is a key determinant of its metabolic rate.[6]

-

Physicochemical Properties: Factors such as lipophilicity and pKa influence the compound's ability to access the active sites of metabolizing enzymes.[2]

Conclusion: A Forward Look

The metabolic stability of 3-bromo-2-fluoro aromatic amines is a multifaceted characteristic governed by the principles of enzymology and physical organic chemistry. A thorough understanding of the likely metabolic pathways, coupled with robust in vitro assessment, is essential for the successful progression of drug candidates bearing this scaffold. The strategic introduction of the 3-bromo-2-fluoro substitution pattern can be a valuable tool in medicinal chemistry to fine-tune metabolic properties. However, it is crucial to be vigilant for the potential formation of reactive metabolites, which underscores the importance of comprehensive metabolite identification studies in parallel with stability assessment. This guide provides a foundational framework for researchers to approach the metabolic evaluation of this important class of compounds with scientific rigor and a clear understanding of the underlying principles.

References

-

Boeren, S., Vervoort, J., van Berkel, W. J. H., & Rietjens, I. M. C. M. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Biochemical Pharmacology, 49(9), 1235-1248. [Link]

-

Genthner, F. J., & Adrian, N. R. (1996). Aerobic versus anaerobic metabolism of halogenated anilines by aParacoccus sp. Applied and Environmental Microbiology, 62(2), 728-731. [Link]

-

Alwis, K. U., Blount, B. C., Britt, A. S., Patel, D., & Ashley, D. L. (2015). A New Automated Method for the Analysis of Aromatic Amines in Human Urine by GC–MS/MS. Journal of Analytical Toxicology, 39(4), 281-288. [Link]

-

Chen, S., Liu, Y., & Lazarus, P. (2010). Bioactivation of Heterocyclic Aromatic Amines by UDP Glucuronosyltransferases. Chemical Research in Toxicology, 23(10), 1648-1658. [Link]

-

Rietjens, I. M. C. M., den Besten, C., Hanzlik, R. P., & van Berkel, W. J. H. (1993). Reaction pathways for biodehalogenation of fluorinated anilines. Chemical Research in Toxicology, 6(4), 549-556. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. [Link]

-

Singh, P. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Biopharmaceutics, 2(1), 1-3. [Link]

-

Donato, M. T., Jimenez, N., Castell, J. V., & Gomez-Lechon, M. J. (2004). FLUORESCENCE-BASED ASSAYS FOR SCREENING NINE CYTOCHROME P450 (P450) ACTIVITIES IN INTACT CELLS EXPRESSING INDIVIDUAL HUMAN P450 ENZYMES. Drug Metabolism and Disposition, 32(7), 699-706. [Link]

-

Menta, S., & Genovese, S. (2026). Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. Molecules, 31(5), 1000. [Link]

-

Et. Al., Y. H. (2019). Determination of Aromatic Amines in Urine using Extraction and Chromatographic Analysis: A Minireview. CHROMATOGRAPHY, 32(3), 103-112. [Link]

-

Singh, U. P., & Singh, R. K. (2020). The role of halogens in improving (A) Biological activity, (B) Metabolic stability, (C) Ligand–protein interactions, and (D) Physicochemical properties. ResearchGate. [Link]

-

Meanwell, N. A. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 63(21), 12357-12399. [Link]

-

Khan, M. F., Arslan, M., & Siddiqui, M. F. (2025). Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. International Journal of Molecular Sciences, 26(8), 4450. [Link]

-

Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. [Link]

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

-

Zhang, T., & Cui, C. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 54(15), 9477-9487. [Link]

-

Wiese, C., & Imhoff, J. F. (2019). Halogenated anilines as novel natural products from a marine biofilm forming microalga. Chemical Communications, 55(4), 495-498. [Link]

-

Williams, J. A., Hyland, R., Jones, B. C., Smith, D. A., & Hurst, S. (2004). The Role of Sulfotransferases (SULTs) and UDP-Glucuronosyltransferases (UGTs) in Human Drug Clearance and Bioactivation. Drug Metabolism Reviews, 36(3-4), 577-601. [Link]

-

Leppänen, J. (2010). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. [Link]

-

Izumi, K., Zheng, Y., Hsu, J. W., Chang, I. Y., & Miyamoto, H. (2015). Model illustrating pathways of aromatic amine metabolism and their... ResearchGate. [Link]

-

S. de Candia, M., & Altomare, C. D. (2019). In vitro metabolic stability assays for the selected compounds. ResearchGate. [Link]

-

Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. International Journal of Clinical Pharmacology and Therapeutics, 51(6), 449-469. [Link]

-

Merck Millipore. (n.d.). Metabolic Stability Assays. [Link]

-

Goldring, C. E., Kitteringham, N. R., & Park, B. K. (2009). INVESTIGATING THE ROLE OF REACTIVE METABOLITES AND PARENT COMPOUND IN DRUG INDUCED LIVER INJURY. University of Liverpool Repository. [Link]

-

Dick, R. A., & Kensler, T. W. (1988). Subanesthetic concentrations of drugs inhibit cytochrome P450-mediated metabolism of aniline. Anesthesiology, 68(5), 743-749. [Link]

-

Kalgutkar, A. S., & Soglia, J. R. (2011). Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug. Chemical Research in Toxicology, 24(9), 1345-1410. [Link]

-

Wisniewski, A. J., & Meanwell, N. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

-

An, H., Zhang, T., & Zhang, X. (2025). An In-Depth Investigation of Cytochrome P450 3A4 Inhibitors: Unveiling Key Structural Features and Their Impact. Journal of Medicinal and Chemical Sciences, 8(11), 1313-1327. [Link]

-

Borthakur, S., & Rajkhowa, T. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Journal of Pharmaceutical Sciences & Research, 7(12), 1083-1085. [Link]

-

Wisniewski, A. J., & Meanwell, N. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

-

Jollow, D. J., & Smith, C. (1977). Formation of Reactive Metabolites of Foreign Compounds and their Covalent Binding to Cellular Constituents. ResearchGate. [Link]

-

Zhou, Y., Zhang, Y., & Zeng, J. (2021). Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite. Frontiers in Pharmacology, 12, 737835. [Link]

-

Kumar, A. (2019). Factors affecting stability of drugs. Slideshare. [Link]

-

QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products. [Link]

-

Zhang, T., & Cui, C. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. NSF PAR. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Subanesthetic concentrations of drugs inhibit cytochrome P450-mediated metabolism of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids | MDPI [mdpi.com]

- 11. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reaction pathways for biodehalogenation of fluorinated anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioactivation of Heterocyclic Aromatic Amines by UDP Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Aerobic versus anaerobic metabolism of halogenated anilines by aParacoccus sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nuvisan.com [nuvisan.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. beckman.com [beckman.com]

- 20. A New Automated Method for the Analysis of Aromatic Amines in Human Urine by GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Engineering Lipophilicity and Permeability: A Technical Guide to the LogP and Polar Surface Area of Halogenated Cumylamines

Executive Summary

In central nervous system (CNS) drug design, balancing lipophilicity (LogP) and Topological Polar Surface Area (TPSA) is the cornerstone of optimizing blood-brain barrier (BBB) penetrance. Cumylamine (2-phenylpropan-2-amine) serves as a highly privileged scaffold due to the Thorpe-Ingold effect exerted by its gem-dimethyl groups, which sterically restricts the primary amine and modulates its basicity[1].

By systematically introducing halogen atoms (F, Cl, Br) to the phenyl ring of the cumylamine scaffold, medicinal chemists can execute a powerful optimization strategy: decoupling lipophilicity from polar surface area . This whitepaper provides an in-depth mechanistic analysis, quantitative data, and self-validating experimental protocols for evaluating the LogP and PSA of halogenated cumylamines.

Mechanistic Principles: Decoupling LogP and PSA

The Role of Halogenation in LogP Modulation

The octanol-water partition coefficient (LogP) dictates a molecule's passive diffusion through lipid bilayers. Halogenation of the cumylamine aromatic ring (typically at the para-position to block CYP450-mediated oxidation) systematically increases the molecule's lipophilic surface area. The polarizability and van der Waals radius of the halogens increase down the group (F < Cl < Br), leading to a predictable, stepwise elevation in LogP[2].

The Constancy of Polar Surface Area (PSA)

While LogP shifts dramatically upon halogenation, the Polar Surface Area remains completely static. Why? TPSA is strictly defined as the surface sum over all polar atoms—primarily oxygen, nitrogen, and their attached hydrogens[3]. Despite their electronegativity, halogens do not participate as standard hydrogen-bond donors or strong acceptors in the context of membrane permeability models. Consequently, in the fragment-based TPSA methodology developed by, halogens are assigned a surface contribution of 0 Ų[3][4].

For all halogenated cumylamines, the sole contributor to the PSA is the primary amine (-NH₂), locking the TPSA at exactly 26.02 Ų [5][6]. This allows developers to tune lipid solubility without disrupting the established hydrogen-bonding profile.

Logical pathway of decoupling LogP and PSA in halogenated cumylamines.

Quantitative Profiling of Cumylamine Derivatives

The following table synthesizes the physical properties of the base cumylamine scaffold against its halogenated derivatives. Notice the aggressive scaling of LogP against the static TPSA.

| Compound | Substitution | Molecular Weight ( g/mol ) | TPSA (Ų) | Estimated LogP |

| Cumylamine | None | 135.21 | 26.02 | 1.60 - 2.58 |

| 4-Fluorocumylamine | 4-Fluoro | 153.20 | 26.02 | 2.10 - 2.80 |

| 4-Chlorocumylamine | 4-Chloro | 169.65 | 26.02 | 2.60 - 3.20 |

| 4-Bromocumylamine | 4-Bromo | 214.10 | 26.02 | 2.80 - 3.62 |

(Data aggregated from [6] and [7] databases).

Experimental Methodologies

To ensure scientific integrity, both physical and computational properties must be derived using self-validating workflows. Below are the definitive protocols for establishing these parameters.

Protocol 1: High-Precision Shake-Flask LogP Determination

The shake-flask method remains the gold standard for LogP quantification. This protocol is designed with internal causality checks to prevent emulsion-based false positives.

Step-by-Step Methodology:

-

Phase Pre-saturation (Critical Step): Stir equal volumes of 1-octanol and HPLC-grade water for 24 hours. Causality: Failing to pre-saturate causes the solvents to mutually dissolve during the actual experiment, altering phase volumes and artificially skewing the partition coefficient.

-

Analyte Preparation: Dissolve 10 mg of the halogenated cumylamine in 10 mL of the pre-saturated octanol phase.

-

Equilibration: Combine the analyte-octanol solution with 10 mL of pre-saturated water in a sealed borosilicate flask. Agitate via mechanical shaker at 25°C ± 0.1°C for 60 minutes.

-

Phase Separation (Self-Validating Step): Centrifuge the mixture at 3000 RPM for 15 minutes. Causality: Mechanical shaking induces micro-emulsions. If octanol micro-droplets remain suspended in the water layer, the measured aqueous concentration will be artificially high, crashing the calculated LogP. A visually distinct, razor-sharp phase boundary validates successful separation.

-

Quantification: Carefully extract aliquots from both layers using separate syringes. Quantify the cumylamine concentration in each phase using HPLC-UV (detecting the phenyl chromophore at ~254 nm).

-

Calculation:

Standardized shake-flask methodology for experimental LogP determination.

Protocol 2: Topological Polar Surface Area (TPSA) Computation

Calculating 3D solvent-accessible surface area is computationally expensive and highly dependent on the generated molecular conformer. The bypasses this by utilizing a topological fragment-based approach[3][8].

Step-by-Step Methodology:

-

SMILES Generation: Convert the 2D structure of the halogenated cumylamine into a SMILES string (e.g., CC(C)(c1ccc(Cl)cc1)N for 4-chlorocumylamine).

-

Fragment Parsing: The computational algorithm parses the topology to identify all heteroatoms (N, O) and their bonded hydrogens.

-

Table Lookup: The algorithm matches the identified fragments against Ertl's empirical database of 43 polar fragments[8].

-

Summation: For cumylamines, the algorithm identifies the primary aliphatic amine attached to a tertiary carbon. It retrieves the pre-calculated surface area for this specific fragment (26.02 Ų) and sums it.

-

Validation: Because the method relies purely on 2D topology rather than 3D folding, the output is self-validating and 100% reproducible across different software environments, operating 2-3 orders of magnitude faster than dynamic 3D PSA calculations[3][4].

Strategic Implications for Drug Development

Understanding the interplay between LogP and PSA in halogenated cumylamines is vital for neuropharmacology. The BBB generally requires a LogP between 2.0 and 5.0, and a PSA under 90 Ų.

Because the base cumylamine scaffold already possesses an ideal, low PSA (26.02 Ų), medicinal chemists do not need to worry about the molecule becoming too polar. Instead, by selecting the appropriate halogen—moving from the lighter fluorine to the heavier bromine—researchers can precisely dial the LogP into the optimal "Goldilocks zone" for passive transcellular diffusion, ensuring maximum CNS bioavailability without trapping the drug in the lipid bilayer.

References

-

Ertl, P., Rohde, B., & Selzer, P. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry. URL: [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. guidechem.com [guidechem.com]

- 3. peter-ertl.com [peter-ertl.com]

- 4. Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Factory supply 2-Phenylpropan-2-amine 585-32-0 with sufficient stock and high standard [whsysbio.net]

- 6. echemi.com [echemi.com]

- 7. Benzenemethanamine, 4-bromo-α,α-dimethyl- | CymitQuimica [cymitquimica.com]

- 8. Fast Calculation of Molecular Polar Surface Area [daylight.com]

Strategic Safety & Handling Guide: Brominated Fluorophenyl Amines

Topic: in Drug Discovery Audience: Researchers, Medicinal Chemists, and EHS Professionals in Pharmaceutical R&D.

Executive Summary

Brominated fluorophenyl amines (e.g., 4-Bromo-2-fluoroaniline, 2-Bromo-4-fluoroaniline) are high-value pharmacophores used to modulate lipophilicity and metabolic stability in drug candidates. While indispensable for structure-activity relationship (SAR) studies, these compounds present a deceptive hazard profile. Beyond standard irritation, they possess a latent potential for methemoglobinemia —a condition often overlooked in standard "Category 4" acute toxicity classifications.

This guide moves beyond the static Safety Data Sheet (SDS) to provide a dynamic, operational framework for handling these agents with the rigor required by high-potency drug discovery environments.

Hazard Identification & Mechanistic Toxicology

The GHS Hazard Matrix

While specific isomers vary slightly, the core hazard profile for this chemical class is consistent.

| Hazard Class | Category | Hazard Statement | Operational Implication |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | High bioavailability; strict hygiene required. |

| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin | Critical: Rapid transdermal absorption due to halogen-enhanced lipophilicity. |

| Skin/Eye Irritation | 2/2A | H315/H319: Causes skin/eye irritation | Irreversible corneal damage risk if untreated. |

| STOT-SE | 3 | H335: Respiratory irritation | Dust generation must be suppressed. |

| Specific Hazard | Not always listed | Methemoglobinemia | Cyanosis, hypoxia, chocolate-brown blood. |

Deep Dive: The Methemoglobinemia Mechanism

The most insidious risk of halogenated anilines is bioactivation. Unlike simple irritants, these compounds are metabolized in the liver into N-hydroxylamines. These active metabolites cycle within erythrocytes, oxidizing Ferrous iron (

Figure 1: Bioactivation & Toxicity Pathway This diagram illustrates the metabolic cycle transforming the parent amine into the hemotoxic N-hydroxylamine.

Caption: Figure 1. Mechanism of Aniline-Induced Methemoglobinemia. Note the cyclic oxidation of Hemoglobin.

Operational Safety Protocols

Engineering Controls & Containment

Standard laboratory ventilation is often insufficient if dust is generated.

-

Primary Barrier: All weighing of solid brominated fluoroanilines must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

-

Velocity: Ensure face velocity is calibrated to 0.5 m/s (100 fpm).

-

Static Control: Use an ionizing bar during weighing. Halogenated aromatics are prone to static charge, leading to "flying powder" events.

Personal Protective Equipment (PPE) Selection Strategy

Generic "nitrile gloves" are often inadequate for halogenated aromatics due to rapid permeation.

| PPE Component | Recommendation | Scientific Rationale |

| Gloves (Splash) | Double Nitrile (min 5 mil) | Provides short-term protection (minutes) against incidental splash. |

| Gloves (High Risk) | Silver Shield / Laminate | Required for prolonged handling or spill cleanup. Anilines permeate nitrile rapidly. |

| Respiratory | N95 (minimum) or P100 | If outside a hood (e.g., spill), P100 is required to stop toxic particulates. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the risk of severe corneal irritation. |

Protocol: Safe Weighing & Transfer

Objective: Prevent inhalation of dust and dermal contact during the most critical process step.

-

Preparation: Place a disposable balance mat and a waste bag inside the fume hood. Don double nitrile gloves.

-

Static Neutralization: Pass the spatula and weighing boat through an anti-static gate or near an ionizer.

-

Transfer:

-

Open the source container only inside the hood.

-

Transfer solid gently to avoid aerosolization.

-

Technique: Do not "dump" powder. Use a tapping motion on the spatula.

-

-

Decontamination: Immediately wipe the exterior of the source container and the balance area with a solvent-dampened wipe (e.g., ethanol). Dispose of the wipe as hazardous waste.

-

Doffing: Remove outer gloves inside the hood before removing hands to prevent tracking trace contaminants to door handles/keyboards.

Emergency Response & Medical Surveillance[3]

First Aid Specifics

-

Inhalation: Move to fresh air immediately.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol for washing skin; it enhances transdermal absorption of anilines.

-

Cyanosis Check: If the victim's lips, fingernails, or skin turn blue/grey, or if they report headache/dizziness, suspect methemoglobinemia.

Antidote Logistics

Facilities handling >10g of these compounds should verify the availability of Methylene Blue (1-2 mg/kg IV) at their local occupational health provider or emergency room. Methylene blue accelerates the reduction of MetHb back to functional Hemoglobin.

Spill Response Decision Logic

Figure 2: Emergency Response Workflow A decision tree for managing spills based on scale and state.

Caption: Figure 2. Spill Response Decision Matrix. Note the prohibition of sawdust (fire risk with oxidizers).

Regulatory & Environmental Stewardship

Waste Disposal

Brominated fluorophenyl amines are toxic to aquatic life with long-lasting effects.

-

Stream: Segregate into High Hazard Organic or Toxic Incineration waste streams.

-

Prohibition: Never dispose of down the drain. Even trace amounts can disrupt municipal water treatment bacteria.

Transport & Inventory

-

UN Classification: While some specific isomers may be "Not Regulated" for ground transport in small quantities, the class generally aligns with UN 2811 (Toxic Solid, Organic, N.O.S.) for air/sea transport or larger quantities.

-

Labeling: Containers must carry the "Health Hazard" (Exclamation mark) and "Environment" (Dead fish/tree) pictograms.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 242873, 2-Bromo-4-fluoroaniline. PubChem.[3][4] [Link]

-

Bradberry, S. M. (2003). Occupational methaemoglobinaemia: mechanisms of production, features, diagnosis and management. Toxicological Reviews. [Link]

-

ECHA (European Chemicals Agency). (2025).[4] C&L Inventory: 4-bromo-3-fluoroaniline. ECHA.[4][5] [Link]

-

Occupational Safety and Health Administration (OSHA). (2024).[6] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

Sources

- 1. Aniline-induced refractory methemoglobinemia in polytrauma: successful management with erythrocytapheresis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 3. 4-Bromo-3-fluoroaniline 97 656-65-5 [sigmaaldrich.com]

- 4. 4-Bromo-3-fluoroaniline | C6H5BrFN | CID 821848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-2-fluoroaniline | C6H5BrFN | CID 123050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]